Ganglioside GT1b (bovine) (sodium salt)
Description
Contextualization within the Glycosphingolipid Family
Glycosphingolipids (GSLs) are a class of lipids characterized by a hydrophobic ceramide backbone linked to a hydrophilic glycan (carbohydrate) chain. nih.gov They are integral components of the outer leaflet of the plasma membrane in vertebrate cells, where their glycan chains extend into the extracellular space. nih.govnih.gov GSLs are involved in a myriad of cellular processes, including cell-cell recognition, adhesion, and signal transduction. nih.govnih.govnih.gov
Gangliosides are a specific subclass of acidic GSLs distinguished by the presence of one or more sialic acid residues in their glycan chain. nih.govcaymanchem.com The name "ganglioside" reflects their initial discovery in high concentrations in ganglion cells of the nervous system. nih.gov The complexity and diversity of gangliosides are vast, with over 188 different structures identified in vertebrates based on their carbohydrate chains alone. nih.govnih.gov This structural variety allows for a wide range of functions.
Within this family, Ganglioside GT1b belongs to the 'b-series' of gangliosides. bmbreports.org It is one of the four major gangliosides found in the mammalian brain, alongside GM1, GD1a, and GD1b, which collectively can constitute up to 97% of the total gangliosides in the human brain. nih.govoup.com These major brain gangliosides share a common neutral tetrasaccharide core but differ in the number and position of their sialic acid residues. nih.govoup.com The biosynthesis of these complex gangliosides is a stepwise process involving a series of glycosyltransferases, and their expression patterns change significantly during brain development. nih.govnih.gov
Table 1: Major Gangliosides in the Mammalian Brain
| Ganglioside | Sialic Acid Count | Core Structure | Key Distinguishing Feature |
| GM1 | One | Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer | One sialic acid on the inner galactose. nih.govoup.com |
| GD1a | Two | Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer | One sialic acid on the inner and one on the terminal galactose. nih.govoup.com |
| GD1b | Two | Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer | Two sialic acids on the inner galactose. nih.govoup.com |
| GT1b | Three | Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer | Two sialic acids on the inner galactose and one on the terminal galactose. nih.govoup.combiosynth.com |
Structural Characteristics and Significance of Trisialic Acid Residues
The defining feature of Ganglioside GT1b is its trisialo-glycan structure, meaning it contains three sialic acid (N-acetylneuraminic acid, Neu5Ac) residues. nih.gov The nomenclature "GT1b" reflects this: 'G' for ganglioside, 'T' for trisialo, '1' for the specific carbohydrate sequence, and 'b' to denote the series which has two sialic acids linked to the inner galactose residue. bmbreports.orgglpbio.comhmdb.ca
The structure consists of a core tetrasaccharide (Gal-GalNAc-Gal-Glc) attached to a ceramide lipid anchor. nih.govoup.com Specifically, two sialic acid residues are linked to the internal galactose unit, and a third is attached to the terminal, non-reducing galactose. nih.govbiosynth.com This arrangement results in a molecule with a significant negative charge and a complex, branched headgroup. nih.gov
The presence and specific linkage of these trisialic acid residues are of paramount importance for the biological functions of GT1b. The terminal α2-3-linked sialic acid, in particular, is crucial for molecular recognition. nih.govoup.com For example, the binding of myelin-associated glycoprotein (B1211001) (MAG) to axons is critically dependent on this terminal sialic acid on both GT1b and GD1a. nih.govoup.com This specific interaction highlights how the detailed architecture of the glycan chain dictates the role of the ganglioside in mediating cell-cell interactions. The highly negative charge conferred by the three sialic acids also influences the properties of the cell membrane where GT1b resides. nih.gov
Broad Biological Relevance in Vertebrate Systems
Ganglioside GT1b is almost exclusively expressed in nerve cells, where it is a major component of the outer membrane. caymanchem.com Its functions are diverse and critical for the development and maintenance of the nervous system.
Table 2: Selected Biological Roles of Ganglioside GT1b
| Biological Process | Role of GT1b | Research Finding |
| Myelin-Axon Stability | Serves as a ligand for Myelin-Associated Glycoprotein (MAG). | The interaction between axonal GT1b and MAG on myelin helps to ensure the long-term stability of the myelin-axon unit and protects axons. nih.govnih.govoup.com |
| Neuronal Development | Promotes neuronal differentiation and maturation. | Along with GM1, GT1b enhances nerve growth factor-induced signaling, promoting dendrite generation and neuronal maturation. caymanchem.com |
| Nerve Regeneration | Participates in the regulation of axonal growth. | GT1b, by complexing with MAG, is involved in the inhibition of axonal growth, a key process in nerve regeneration pathways. nih.govcaymanchem.com |
| Cell Signaling | Modulates the activity of membrane receptors. | Gangliosides, including GT1b, are known to regulate receptor tyrosine kinases and are concentrated in lipid rafts, which are key signaling microdomains. nih.govnih.govnih.gov |
| Pathogen/Toxin Receptor | Acts as a cell-surface receptor for various toxins and viruses. | GT1b is a recognized receptor for botulinum and tetanus neurotoxins, facilitating their entry into nerve cells. caymanchem.comadipogen.comtargetmol.com It also serves as a putative receptor for viruses like the Merkel cell polyomavirus. caymanchem.comglpbio.combiomol.com |
| Immune System Modulation | Influences immune cell function. | GT1b can suppress the production of immunoglobulins (IgG, IgM, IgA) and certain cytokines by human peripheral blood mononuclear cells. glpbio.comtargetmol.combiomol.com |
Structure
2D Structure
Properties
Molecular Formula |
C95H162N5Na3O47 |
|---|---|
Molecular Weight |
2195.3 g/mol |
IUPAC Name |
trisodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C95H165N5O47.3Na/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);;;/q;3*+1/p-3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1 |
InChI Key |
XWMACUIMZLECSZ-SPTXYZJTSA-K |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Regulation of Ganglioside Gt1b
Enzymatic Pathways of GT1b Synthesis
The synthesis of GT1b is part of the "b-series" of ganglioside production, which is characterized by the presence of a disialic acid unit attached to the inner galactose residue of the ganglioside core. researchgate.net The pathway begins with simpler ganglioside precursors and proceeds through a series of enzymatic modifications.
The final and critical step in the biosynthesis of GT1b is the addition of a terminal α2-3-linked sialic acid to its precursor, GD1b. nih.govoup.com This reaction is catalyzed by specific sialyltransferases. Research has identified two key enzymes primarily responsible for this terminal sialylation in the brain: ST3GAL2 (also known as ST3Gal-II) and ST3GAL3 (also known as ST3Gal-III). nih.govoup.comnih.govjohnshopkins.edunih.govoup.comelsevierpure.com
Studies using knockout mice have been instrumental in elucidating the roles of these enzymes. Mice lacking the St3gal2 gene show a significant reduction, approximately 50%, in the levels of GD1a and GT1b in the brain. oup.comelsevierpure.com When both St3gal2 and St3gal3 genes are knocked out, the levels of GD1a and GT1b are depleted by over 95%, indicating that these two enzymes are largely responsible for the terminal sialylation of these major brain gangliosides. oup.comjohnshopkins.eduoup.comelsevierpure.com While ST3GAL2 appears to be the primary enzyme for this function, ST3GAL3 can also contribute to the synthesis of GD1a and GT1b, particularly in the absence of ST3GAL2. oup.comresearchgate.net In vitro studies have shown that ST3GAL2 has a preference for glycolipid substrates like gangliosides, while ST3GAL1 tends to act on glycoproteins. nih.gov
The table below summarizes the key enzymes involved in GT1b synthesis and their functions.
| Enzyme | Gene | Function |
| ST3GAL2 (ST3Gal-II) | St3gal2 | Adds the terminal α2-3 sialic acid to GD1b to form GT1b. Considered the primary enzyme for this reaction in the brain. oup.comnih.govresearchgate.net |
| ST3GAL3 (ST3Gal-III) | St3gal3 | Also capable of adding the terminal α2-3 sialic acid to GD1b. Plays a significant compensatory role in the absence of ST3GAL2. oup.comresearchgate.net |
The synthesis of GT1b is the culmination of a multi-step pathway that begins with simpler glycosphingolipids. The direct precursor to GT1b is the disialoganglioside GD1b. nih.govoup.com The conversion of GD1b to GT1b involves the addition of a single sialic acid molecule. nih.gov
The biosynthetic pathway leading to GD1b, and subsequently GT1b, can be summarized as follows:
Lactosylceramide (LacCer) is the initial precursor for most gangliosides. nih.govnih.gov
GM3 is formed by the addition of a sialic acid to LacCer by the enzyme GM3 synthase (ST3GAL5). nih.govnih.gov
GD3 is synthesized from GM3 by the action of GD3 synthase (ST8SIA1), which adds a second sialic acid. nih.govnih.gov
GD2 is formed from GD3 by the addition of an N-acetylgalactosamine (GalNAc) residue, a reaction catalyzed by the enzyme GM2/GD2 synthase (B4GALNT1). nih.gov
GD1b is then synthesized from GD2 by the addition of a galactose residue by the enzyme GD1b/GM1a synthase (B3GALT4). researchgate.net
Finally, GT1b is formed from GD1b by the addition of a terminal sialic acid by ST3GAL2 or ST3GAL3. nih.govoup.com
The absence of the enzymes responsible for the terminal sialylation of GT1b leads to an accumulation of its precursor, GD1b. nih.govoup.com
Cellular and Subcellular Distribution of Ganglioside Gt1b
Differential Localization in Central and Peripheral Nervous Systems
Ganglioside GT1b is prominently expressed throughout the central nervous system (CNS), found in both gray and white matter regions. caymanchem.com Its distribution, however, is not uniform and shows enrichment in specific areas. In the peripheral nervous system (PNS), GT1b is a known component of the axonal membrane, or axolemma.
A notable distinction between the CNS and PNS is observed following injury. After a peripheral nerve lesion, injured sensory neurons in the dorsal root ganglia (DRG) increase their synthesis of GT1b, which is then transported to their terminals in the spinal cord. embopress.orgnih.govnih.gov This upregulation points to a dynamic role for GT1b in response to neuronal damage.
Neuronal Enrichment and Specific Neural Cell Types
GT1b is found almost exclusively within nerve cells, where it is a prominent feature of the outer membrane. caymanchem.com Its presence is crucial for neuronal differentiation and the generation of dendrites. caymanchem.com
Detailed immunohistochemical studies have mapped its location to various brain regions and neuronal populations:
Cerebral Cortex: Strong expression of GT1b is observed across all layers of the cerebral cortex.
Cerebellum: Studies in developing mouse cerebellum have revealed a dynamic distribution. GT1b becomes enriched in granule cells during the process of synaptogenesis (the formation of synapses). nih.gov In contrast, mutant mice characterized by a significant loss of Purkinje cells also show a slight but significant reduction in GT1b, suggesting its presence in these large neurons as well. nih.gov Further research has shown that GT1b and a specific binding protein for it, p58, are co-localized within the granular layer of the adult rat cerebellum. nih.gov
Dorsal Root Ganglia (DRG): The majority of DRG sensory neurons, which transmit sensory information from the periphery to the CNS, express GT1b. embopress.org Following peripheral nerve injury, GT1b synthesis is notably upregulated in these neurons. nih.gov
| Cell Type | Location | Level of Expression/Enrichment | Reference |
|---|---|---|---|
| Granule Cells | Cerebellum | Becomes enriched during synaptogenesis. | nih.gov |
| Purkinje Cells | Cerebellum | Present; loss of these cells leads to reduced GT1b levels. | nih.gov |
| DRG Sensory Neurons | Peripheral Nervous System | Expressed by most neurons; upregulated after injury. | embopress.orgnih.gov |
| Cortical Neurons | Cerebral Cortex | Strong expression in all layers. |
Glial Cell Presence and Interactions
While predominantly neuronal, GT1b's interaction with glial cells—the non-neuronal support cells of the nervous system—is critical, particularly in pathological states and in regulating synaptic health. In a healthy state, GT1b expression on glial cells like astrocytes and microglia is typically low.
However, its role becomes more prominent in the context of nerve injury and disease. After peripheral nerve damage, GT1b that accumulates at synaptic terminals in the spinal cord can interact with glial cells. embopress.orgnih.gov It functions as a "don't eat me" signal, suppressing the phagocytic (cell-eating) activity of microglia and astrocytes. embopress.orgnih.govnih.gov This interaction is mediated by sialic acid-binding immunoglobulin-type lectins (Siglecs) on the glial cell surface, which recognize the sialic acid residues on GT1b. embopress.orgnih.gov This protective mechanism helps to stabilize synapses and prevent their excessive removal by activated glia following injury. embopress.orgnih.govnih.gov
Compartmentalization within Neuronal Structures
Within a single neuron, GT1b is not uniformly distributed but is instead compartmentalized into specific structures, reflecting its specialized functions at the axonal and synaptic levels.
Axonal Membrane and Afferent Terminals
GT1b is one of the most abundant gangliosides found in axonal membranes. nih.gov This localization is fundamental to its role in maintaining axon-myelin stability, where it acts as a ligand for myelin-associated glycoprotein (B1211001) (MAG), a protein on myelin sheaths that helps regulate axon growth. caymanchem.comnih.gov
Following peripheral nerve injury, GT1b is synthesized in the cell bodies of DRG neurons and undergoes axonal transport to accumulate at their central afferent terminals within the spinal cord. embopress.orgnih.gov This targeted accumulation underscores its role in modulating synaptic events at the endpoint of the axon.
Synaptic Localization and Synaptogenesis-Associated Enrichment
Gangliosides are generally enriched at synaptic sites, and GT1b is no exception. nih.gov Its concentration increases during neuronal maturation and synaptogenesis, indicating a role in the formation and stabilization of neural circuits. nih.govnih.gov
Research has shown that after nerve injury, GT1b specifically accumulates within the excitatory pre-synaptic compartment in the spinal cord. embopress.org Here, it acts as a protective factor, preventing the removal of these synapses by glial cells. embopress.orgnih.gov This function as a synaptic "don't eat me" signal helps maintain the integrity of the synapse. embopress.orgnih.gov Studies on lesion-induced synaptogenesis in the hippocampus also show that GT1b is a predominant ganglioside in the CA regions, with its levels changing in response to deafferentation, further linking it to synaptic plasticity and reorganization. nih.gov
| Neuronal Structure | Specific Role/Observation | Reference |
|---|---|---|
| Axonal Membrane | One of the most abundant gangliosides; interacts with myelin-associated glycoprotein (MAG). | nih.gov |
| Afferent Terminals | Accumulates in spinal afferent terminals after peripheral nerve injury. | embopress.orgnih.gov |
| Pre-synaptic Compartment | Enriched in excitatory pre-synapses post-injury; prevents phagocytic removal by glia. | embopress.org |
| Synaptic Sites (General) | Enrichment increases during synaptogenesis and neuronal maturation. | nih.govnih.gov |
Membrane Organization and Association with Lipid Microdomains
The functions of GT1b are intrinsically linked to its organization within the cell membrane. It is primarily, though not exclusively, localized in the outer leaflet of the plasma membrane. caymanchem.comresearchgate.net Its structure, with a lipid (ceramide) tail and a large, charged oligosaccharide headgroup, dictates its behavior in the lipid bilayer. researchgate.netoup.com
GT1b has a strong propensity to laterally segregate and associate with cholesterol and other sphingolipids, forming specialized, dynamic membrane subdomains known as "lipid rafts." researchgate.netoup.comnih.gov Within these rafts, the ceramide tail of GT1b is embedded in the membrane, while its complex glycan chain extends into the extracellular space. researchgate.net This organization within lipid rafts creates platforms for cell signaling. nih.gov By clustering in these microdomains, GT1b can modulate the function of nearby membrane proteins, such as receptors and ion channels, playing a crucial role in cell-cell recognition and signal transduction. researchgate.netnih.gov While often considered a classic raft marker, studies have shown that a significant portion of GT1b can also exist outside of these domains, suggesting a dynamic equilibrium that may be important for its diverse functions. nih.gov
Molecular Mechanisms and Signal Transduction Pathways Modulated by Ganglioside Gt1b
Direct Molecular Interactions with Membrane Proteins
GT1b's placement within the outer leaflet of the plasma membrane positions it to interact directly with a variety of transmembrane proteins, thereby regulating their function and initiating signaling pathways. nih.gov
Sialic Acid-Binding Immunoglobulin-type Lectins (Siglecs) and Immunoreceptor Tyrosine-based Inhibition Motifs (ITIMs)
Ganglioside GT1b serves as a ligand for Sialic acid-binding immunoglobulin-type lectins (Siglecs), a family of I-type lectins primarily expressed on immune cells. embopress.orgoup.comresearchgate.net Many Siglecs possess intracellular Immunoreceptor Tyrosine-based Inhibition Motifs (ITIMs), which are conserved sequences that, when phosphorylated, recruit phosphatases to dampen cellular activation. wikipedia.orgcellmolbiol.org
Research indicates that GT1b can interact with Siglecs on glial cells. embopress.org This interaction is proposed to be a "don't eat me" signal that protects synapses from being destroyed by glia following nerve injury. The binding of GT1b to a Siglec receptor can trigger the phosphorylation of its ITIM domain. This leads to the recruitment of tyrosine phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules, such as Spleen tyrosine kinase (SYK), thereby inhibiting glial phagocytic activity. embopress.orgnih.gov This mechanism highlights GT1b's role in maintaining synaptic integrity and modulating neuroinflammation.
Toll-like Receptor 2 (TLR2) Agonism
Recent studies have identified Ganglioside GT1b as a novel endogenous agonist for Toll-like Receptor 2 (TLR2). embopress.orgnih.govembopress.orgnih.gov This interaction is particularly significant in the context of neuropathic pain. Following peripheral nerve injury, the synthesis of GT1b is increased in sensory neurons. nih.govelsevierpure.com This GT1b is then transported to the spinal cord, where it binds to and activates TLR2 on the surface of microglia. embopress.orgnih.gov
The activation of microglial TLR2 by GT1b initiates a pro-inflammatory cascade, leading to central sensitization and contributing to pain hypersensitivity. embopress.orgnih.govelsevierpure.com This discovery of the ST3GAL2-GT1b-TLR2 axis presents a specific pathway through which neuronal injury translates into microglial activation and chronic pain. nih.govembopress.org Furthermore, GT1b's ability to induce hyaluronic acid synthesis in orbital fibroblasts from patients with thyroid eye disease has also been shown to be dependent on TLR2. bmbreports.org
Integrin Alpha5Beta1 Binding and Downstream Effects
Ganglioside GT1b can modulate cell adhesion and migration by directly interacting with integrins. Specifically, GT1b has been shown to inhibit the adhesion of keratinocytes to fibronectin by targeting the integrin α5β1. nih.govnih.gov
The mechanism involves a direct, carbohydrate-carbohydrate interaction between the sialic acid residues of GT1b and mannose structures on the α5 subunit of the integrin. nih.gov This binding inhibits the ability of integrin α5β1 to bind to its natural ligand, fibronectin. nih.gov The responsiveness of cells to this inhibitory effect of GT1b is directly correlated with the expression level of α5β1, confirming that the integrin is a necessary component for this GT1b-mediated effect. nih.gov
Synaptotagmin (B1177969) Complex Formation for Toxin Recognition
Ganglioside GT1b is a critical component of the receptor complex for potent neurotoxins, including Botulinum neurotoxin serotype B (BoNT/B) and Tetanus toxin (TeNT). nih.govnih.govbiosynth.com It was initially thought that these toxins first bind to gangliosides and then diffuse to find a protein receptor. However, current evidence supports a model where the functional receptor is a preassembled high-affinity complex of GT1b and the synaptic vesicle protein, synaptotagmin (SYT). nih.govnih.gov
In this model, GT1b forms a cis-complex with SYT 1 or 2 in the neuronal membrane before the toxin arrives. nih.govbiorxiv.org This interaction, involving a specific glycosphingolipid-binding motif on SYT, induces a conformational change in the protein. nih.gov BoNT/B then recognizes and binds to this pre-formed GT1b-SYT complex, a crucial step for its entry into neurons and subsequent toxic effects. nih.govnih.govbiorxiv.org This highlights a sophisticated mechanism where the toxin hijacks a pre-existing protein-glycolipid complex.
Association with Myelin-Associated Glycoprotein (B1211001)
Ganglioside GT1b is a key functional ligand for Myelin-Associated Glycoprotein (MAG), a Siglec family member (Siglec-4a) expressed by myelinating glia (oligodendrocytes and Schwann cells). exlibrisgroup.comnih.govpnas.orgresearchgate.net MAG plays a crucial role in maintaining the long-term stability of the axon-myelin unit and is also a potent inhibitor of neurite outgrowth after injury in the adult nervous system. nih.govpnas.orgoup.com
The interaction between MAG and GT1b on the axonal surface is essential for MAG's inhibitory function. exlibrisgroup.comnih.govpnas.org Binding is specific and involves the sialic acid residues of GT1b. nih.gov This binding event triggers intracellular signaling that leads to the inhibition of axon regeneration. Studies have shown that antibody-mediated cross-linking of GT1b on the neuronal surface can mimic the inhibitory effect of MAG, leading to the activation of Rho kinase, a key downstream effector in the inhibitory pathway. exlibrisgroup.comnih.govresearchgate.net
| Membrane Protein | Nature of Interaction | Key Downstream Effect/Pathway | Cellular Context |
|---|---|---|---|
| Siglecs | Ligand Binding | ITIM Phosphorylation, SHP-1/SHP-2 Recruitment, SYK Dephosphorylation | Glial cells, Immune cells |
| Toll-like Receptor 2 (TLR2) | Agonism | Microglial Activation, Pro-inflammatory Cytokine Release (p38 MAPK) | Microglia, Orbital Fibroblasts |
| Integrin α5β1 | Inhibitory Binding | Inhibition of Fibronectin Adhesion | Keratinocytes |
| Synaptotagmin (SYT) | Forms Pre-complex for Toxin Binding | Receptor for Botulinum and Tetanus Neurotoxins | Neurons |
| Myelin-Associated Glycoprotein (MAG) | Ligand Binding | Inhibition of Neurite Outgrowth (Rho Kinase Activation) | Neurons, Myelinating Glia |
Intracellular Signaling Cascade Modulation
The direct interactions of GT1b at the cell surface initiate a variety of intracellular signaling cascades that regulate fundamental cellular activities. These pathways often involve kinase and phosphatase activity, leading to changes in protein function, gene expression, and cell behavior.
Key signaling pathways modulated by GT1b include:
p38 MAP Kinase Pathway : Activated downstream of TLR2 engagement on microglia, this pathway drives the production of pro-inflammatory mediators like IL-1β, TNF, nitric oxide (NO), and reactive oxygen species (ROS), contributing to central sensitization in neuropathic pain. nih.gov
Rho Kinase Pathway : The binding of MAG to GT1b on axons leads to the activation of Rho kinase. exlibrisgroup.comnih.gov This activation results in the collapse of the neuronal growth cone and inhibition of neurite outgrowth, a major barrier to regeneration after central nervous system injury. nih.govresearchgate.net
PI3K/Akt/mTOR Pathway : In orbital fibroblasts, GT1b engagement of TLR2 leads to the activation of the PI3K/Akt/mTOR signaling cascade, which culminates in increased expression of hyaluronic acid synthase 2 and subsequent hyaluronic acid production, a key feature in the pathology of thyroid eye disease. bmbreports.org
SYK Phosphorylation Status : GT1b acts as an inhibitory signal to prevent the phagocytosis of synapses by glia. embopress.org This is achieved by triggering a signaling cascade that leads to the dephosphorylation of Spleen Tyrosine Kinase (SYK), effectively switching off the phagocytic machinery. embopress.org
Cytokine Production Pathways : In peripheral blood mononuclear cells, GT1b can selectively inhibit the production of the cytokines Interleukin-6 (IL-6) and Interleukin-10 (IL-10) from monocytes. nih.gov This suggests that GT1b can modulate specific signaling pathways, potentially involving cyclic AMP (cAMP), to regulate immune responses. nih.gov
| Signaling Cascade/Effector | Triggering Interaction | Functional Outcome | References |
|---|---|---|---|
| p38 MAP Kinase | GT1b-TLR2 | Induces pro-inflammatory cytokine production in microglia | nih.gov |
| Rho Kinase | GT1b-MAG | Inhibits neurite outgrowth | exlibrisgroup.comnih.govresearchgate.net |
| PI3K/Akt/mTOR | GT1b-TLR2 | Increases hyaluronic acid synthesis in orbital fibroblasts | bmbreports.org |
| SYK Dephosphorylation | GT1b-Siglec | Inhibits glial phagocytosis of synapses | embopress.org |
| Inhibition of IL-6/IL-10 Production | GT1b on monocytes | Suppresses specific cytokine production, potentially via cAMP pathway | nih.gov |
Regulation of PI3K/Akt/mTOR Pathway Activity
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. nih.govnih.gov Ganglioside GT1b has been shown to modulate this pathway in various cell types.
In orbital fibroblasts from patients with Thyroid Eye Disease (TED), GT1b treatment leads to a significant increase in the phosphorylation of Akt and mTOR. bmbreports.org This activation of the PI3K/Akt/mTOR pathway by GT1b was found to be dependent on Toll-like receptor 2 (TLR2). The use of a PI3K inhibitor, LY294002, effectively blocked the GT1b-induced phosphorylation of Akt, confirming the involvement of PI3K in this process. bmbreports.org Furthermore, rapamycin, a specific mTOR inhibitor, suppressed the GT1b-induced expression of Hyaluronic Acid Synthase 2 (HAS2), indicating that GT1b mediates its effects on HAS2 through the PI3K/Akt/mTOR signaling cascade. bmbreports.org These findings highlight a clear mechanism where GT1b, through TLR2, activates PI3K, which in turn phosphorylates and activates Akt and mTOR, leading to downstream cellular responses.
Table 1: Effect of Ganglioside GT1b on PI3K/Akt/mTOR Pathway Components
| Cell Type | Treatment | Key Findings | Reference |
|---|---|---|---|
| Orbital Fibroblasts (TED) | Ganglioside GT1b | Increased phosphorylation of Akt and mTOR. | bmbreports.org |
| Orbital Fibroblasts (TED) | GT1b + LY294002 (PI3K inhibitor) | Blocked GT1b-induced Akt phosphorylation. | bmbreports.org |
| Orbital Fibroblasts (TED) | GT1b + Rapamycin (mTOR inhibitor) | Suppressed GT1b-induced HAS2 expression. | bmbreports.org |
Mechanism of SYK Dephosphorylation
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various cell types, including immune cells. Ganglioside GT1b has been identified as a key regulator of SYK activity, particularly in the context of glial cell-mediated phagocytosis.
Following peripheral nerve injury, GT1b accumulates at synaptic terminals and acts as a "don't eat me" signal, preventing their removal by glial cells. nih.govembopress.org This protective effect is achieved through the dephosphorylation of SYK. nih.gov In vitro studies have demonstrated that GT1b treatment of glial cells, such as BV2 microglia and primary mixed glial cells, inhibits their phagocytic activity. This inhibition is directly linked to a decrease in the phosphorylation of SYK at tyrosines 525/526. nih.gov The proposed mechanism involves the interaction of GT1b with sialic acid-binding immunoglobulin-type lectins (Siglecs) on glial cells, which can lead to the activation of SHP-SYK signaling pathways, ultimately resulting in SYK dephosphorylation. nih.govembopress.org
Table 2: Ganglioside GT1b-Mediated Regulation of SYK Phosphorylation and Glial Phagocytosis
| Cell Type | Condition | Effect of GT1b | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Glial Cells | In vitro phagocytosis assay | Inhibition of phagocytic activity | SYK dephosphorylation | nih.gov |
| Spinal Cord (post-nerve injury) | In vivo | Suppression of glial phagocytosis of excitatory pre-synapses | SYK dephosphorylation | nih.gov |
Influence on Cyclic AMP (cAMP)-dependent Pathways (e.g., Adenylate Cyclase Inhibition, PKA Inhibition)
The cyclic AMP (cAMP)-dependent pathway is a fundamental signaling cascade involved in a wide array of cellular processes. wikipedia.org Ganglioside GT1b has been shown to exert significant influence over this pathway through multiple mechanisms.
GT1b can directly inhibit the catalytic subunit of cAMP-dependent protein kinase (PKA). nih.gov Studies have shown that GT1b, along with other gangliosides like GM1 and GD1a, inhibits the phosphorylation of various protein substrates by PKA. nih.gov For instance, the phosphorylation of histone IIA by PKA was inhibited by GT1b with an I50 (half-maximal inhibitory concentration) of 75 µM. nih.gov
Furthermore, GT1b can indirectly reduce intracellular cAMP levels by activating cyclic nucleotide phosphodiesterase, the enzyme responsible for degrading cAMP. nih.govnih.gov This dual action of directly inhibiting PKA and reducing cAMP levels suggests that GT1b can effectively down-regulate the cAMP-dependent signaling pathway. nih.gov Evidence also suggests that GT1b may suppress the production of certain cytokines, such as IL-6 and IL-10, in monocytes by inhibiting the cAMP-dependent pathway. nih.gov In T-cells, b-series gangliosides, including GT1b, have been suggested to enhance the production of Th1 cytokines while suppressing Th2 cytokines by inhibiting adenylate cyclase activity. caymanchem.com
Table 3: Modulation of cAMP-Dependent Pathways by Ganglioside GT1b
| Target Molecule/Process | Effect of GT1b | I50 Value | Cell/System | Reference |
|---|---|---|---|---|
| cAMP-dependent protein kinase (PKA) | Inhibition | 75 µM (for histone IIA phosphorylation) | In vitro | nih.gov |
| Calmodulin-dependent cyclic nucleotide phosphodiesterase | Stimulation | 0.1 µM (half-maximal stimulation) | In vitro | nih.gov |
| Adenylate Cyclase | Inhibition | Not specified | T cells | caymanchem.com |
| IL-6 and IL-10 production | Inhibition | Not applicable | Monocytes | nih.gov |
Impact on Intracellular Calcium Homeostasis
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular functions. Ganglioside GT1b has been implicated in the regulation of intracellular Ca2+ homeostasis, although the precise mechanisms can be cell-type specific.
In the context of porcine oocyte maturation, GT1b plays a crucial role in maintaining intracellular Ca2+ levels, which is essential for the nuclear maturation rate and the reduction of intracellular reactive oxygen species (ROS). caymanchem.com Furthermore, in vitro studies on primary sensory neurons have revealed a positive correlation between the accumulation of GT1b at presynaptic terminals and the frequency of spontaneous presynaptic calcium transients. embopress.org This suggests that GT1b can influence synaptic activity by modulating local Ca2+ dynamics.
However, in cultured human keratinocytes, the addition of GT1b, which induces differentiation, did not cause a shift in intracellular free calcium. nih.gov This indicates that the effects of GT1b on calcium signaling can be context-dependent and not a universal mechanism for all its functions.
Table 4: Influence of Ganglioside GT1b on Intracellular Calcium
| Cell Type | Observation | Functional Consequence | Reference |
|---|---|---|---|
| Porcine Oocytes | Maintains intracellular Ca2+ levels | Enhances nuclear maturation, decreases ROS | caymanchem.com |
| Primary Sensory Neurons | Positive correlation between GT1b accumulation and presynaptic Ca2+ activity | Modulation of synaptic activity | embopress.org |
| Human Keratinocytes | No significant shift in intracellular free calcium | Differentiation is independent of Ca2+ signaling changes | nih.gov |
Inhibitory Effects on Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways involved in cell proliferation, differentiation, and survival. Several studies have pointed to the inhibitory role of ganglioside GT1b on EGFR signaling.
In keratinocytes, GT1b, along with GM1 and GD1a, has been shown to have inhibitory effects on EGFR signaling, as well as on keratinocyte adhesion and migration. caymanchem.com This contrasts with the function of other gangliosides like GD3, which can interact with EGFR to sustain the self-renewal of neural stem cells. nih.gov
Conversely, in porcine cumulus-oocyte complexes (COCs), exogenous GT1b was found to enhance oocyte maturation by activating the EGFR-mediated ERK1/2 signaling pathway. nih.gov In these cells, treatment with GT1b and EGF led to a dramatic increase in the protein levels of EGFR and its phosphorylated form. nih.gov This suggests that the modulatory effect of GT1b on EGFR signaling can be either inhibitory or stimulatory, depending on the cellular context and potentially the presence of other co-factors.
Table 5: Modulation of EGFR Signaling by Ganglioside GT1b
| Cell Type | Effect of GT1b | Pathway Affected | Reference |
|---|---|---|---|
| Keratinocytes | Inhibitory | EGFR signaling | caymanchem.com |
| Porcine Cumulus-Oocyte Complexes | Activates | EGFR-mediated ERK1/2 signaling | nih.gov |
Neurobiological Functions of Ganglioside Gt1b in Neural Systems
Roles in Neurodevelopment and Neuronal Maturation
Ganglioside GT1b is a key regulator of neuronal development, influencing the entire process from the differentiation of progenitor cells to the intricate branching of dendrites that form the basis of neural networks.
Promotion of Neuronal Differentiation and Dendrite Generation
Ganglioside GT1b is instrumental in promoting neuronal differentiation and the generation of dendrites. caymanchem.commdpi.com Research has shown that GT1b, along with another ganglioside, GM1, facilitates these processes by enhancing the dimerization and phosphorylation of the TrkA receptor induced by neural growth factors. caymanchem.commdpi.com This activation is a critical step in the signaling cascade that leads to neuronal maturation. caymanchem.commdpi.com Studies using mouse embryonic stem cells (mESCs) have demonstrated a significant increase in GT1b expression during their differentiation into neuronal cells. koreascience.kr The exogenous addition of GT1b to these cultures, particularly in the presence of retinoic acid, has been shown to further enhance neuronal differentiation, as evidenced by the increased expression of neuronal markers like nestin and MAP-2. koreascience.kr Furthermore, GT1b has been observed to drastically enhance the formation of actin-rich dendrites in cultured neurons. spandidos-publications.comnih.gov
Facilitation of Postmitotic Neuronal Progenitor Cell Entry
A crucial step in neurodevelopment is the transition of neuronal progenitor cells from a proliferative state to a postmitotic, differentiated state. Ganglioside GT1b plays a significant role in this transition. By augmenting the signaling of neural growth factors through the TrkA receptor, GT1b helps to guide neuronal progenitor cells to exit the cell cycle and enter a postmitotic stage, thereby committing to their neuronal fate. caymanchem.commdpi.com This function is essential for the proper formation of the nervous system, ensuring that a sufficient number of mature neurons are generated. The shift in ganglioside composition during development, with an increase in complex gangliosides like GT1b in mature neurons compared to the simpler gangliosides found in progenitor cells, underscores the importance of GT1b in the later stages of neuronal maturation. mdpi.com
Contribution to Synaptic Integrity and Function
Beyond its role in development, Ganglioside GT1b is a critical component for maintaining the structure and function of mature synapses. It contributes to the stability of excitatory connections and influences the intricate signaling processes that occur at the presynaptic terminal.
Stabilization of Excitatory Synapses and Suppression of Glial Phagocytosis
Recent research has highlighted the protective role of Ganglioside GT1b in maintaining the integrity of excitatory synapses, particularly in the face of injury. embopress.orgnih.gov Following peripheral nerve injury, GT1b accumulates at the afferent terminals of spinal excitatory synapses. embopress.orgnih.gov This accumulation acts as a "don't eat me" signal, effectively suppressing the phagocytic activity of glial cells, such as microglia and astrocytes, which would otherwise remove these synapses. nih.govembopress.org By inhibiting glial phagocytosis, GT1b helps to stabilize the excitatory presynaptic terminals and prevent their elimination. embopress.orgnih.govembopress.org The inhibition of GT1b synthesis has been shown to increase glial phagocytosis of these synapses, leading to a reduction in their number. nih.govnih.gov This protective mechanism is crucial for preserving synaptic connectivity and function, and its disruption can contribute to synaptic imbalance. nih.gov The suppression of glial phagocytosis by GT1b is mediated through the dephosphorylation of spleen tyrosine kinase (SYK). nih.govnih.govembopress.org
Axon-Myelin Interactions and Neurite Outgrowth Regulation
Ganglioside GT1b is a key player in the intricate communication between axons and the myelin sheaths that insulate them, a relationship vital for the long-term health and function of the nervous system. It also has a significant, though inhibitory, role in the process of neurite outgrowth.
Gangliosides GD1a and GT1b are the most prevalent gangliosides found in axonal membranes and serve as the primary ligands for Myelin-Associated Glycoprotein (B1211001) (MAG), a protein located on the innermost layer of the myelin sheath. nih.govembopress.orgnih.gov This interaction between axonal GT1b and glial MAG is crucial for ensuring the stability of the axon-myelin unit. nih.govembopress.org The binding of MAG to GT1b contributes to the long-term integrity of myelinated axons. embopress.orgjneurosci.org
In addition to its role in axon-myelin stability, the interaction between MAG and GT1b is a significant mechanism for the inhibition of neurite outgrowth. nih.govcapes.gov.brresearchgate.net This inhibitory function is particularly relevant in the context of the adult central nervous system, where regeneration after injury is limited. nih.gov Antibody cross-linking of GT1b on the neuronal surface has been shown to mimic the inhibitory effect of MAG on neurite extension, a process that involves the activation of the small GTPase RhoA and its downstream effector, ROCK. researchgate.netnih.gov While GT1b is a key player, it is important to note that other MAG receptors exist, and the specific receptor utilized can vary between different types of nerve cells. nih.gov
Modulation of Pain Signaling and Central Sensitization
Ganglioside GT1b, a major trisialoganglioside in the central nervous system, plays a significant role in the modulation of pain signaling and the development of central sensitization, a key mechanism underlying chronic pain states. nih.govccjm.org Central sensitization involves an amplification of neural signaling within the central nervous system that results in hypersensitivity to pain. ccjm.org This condition can lead to allodynia, where non-painful stimuli are perceived as painful, and hyperalgesia, an exaggerated response to painful stimuli. ccjm.org
Research has identified Ganglioside GT1b as a critical signaling molecule in the processes that lead to central sensitization, particularly in the context of neuropathic pain resulting from nerve injury. nih.gov Following peripheral nerve damage, there is an upregulation of GT1b in the injured sensory neurons of the dorsal root ganglia. nih.govnih.gov This newly synthesized GT1b is then transported along the axons to the spinal cord's dorsal horn. nih.gov
In the spinal cord, GT1b acts as an endogenous agonist for Toll-like receptor 2 (TLR2), which is expressed on microglia, the primary immune cells of the central nervous system. nih.govnih.gov The binding of GT1b to microglial TLR2 initiates a signaling cascade that leads to the activation of these immune cells. nih.gov This activation triggers the release of various pro-inflammatory molecules, including cytokines like interleukin-1β (Il-1β) and tumor necrosis factor (TNF), as well as brain-derived neurotrophic factor (BDNF), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov These substances contribute directly to the heightened excitability of spinal neurons, establishing and maintaining a state of central sensitization and consequent pain hypersensitivity. nih.govnih.gov
Studies have shown that intrathecal administration of GT1b in animal models can induce pain hypersensitivity, mimicking the effects of nerve injury. nih.gov Conversely, inhibiting the synthesis of GT1b has been demonstrated to reduce nerve injury-induced microglia activation and alleviate neuropathic pain behaviors such as mechanical and thermal hypersensitivity. nih.gov This highlights the St3gal2-GT1b-TLR2 signaling axis as a crucial pathway in the pathology of neuropathic pain. nih.gov
| Feature | Role of Ganglioside GT1b |
| Origin | Upregulated in injured dorsal root ganglia (DRG) sensory neurons following peripheral nerve injury. nih.govnih.gov |
| Transport | Axonally transported to the spinal cord dorsal horn. nih.gov |
| Spinal Target | Acts as an endogenous agonist for Toll-like receptor 2 (TLR2) on microglia. nih.gov |
| Cellular Effect | Induces activation of spinal cord microglia. nih.govnih.gov |
| Downstream Signaling | Activates p38 MAP kinase and induces the production of pro-inflammatory cytokines (Il-1β, TNF), BDNF, NO, and ROS. nih.gov |
| Physiological Outcome | Contributes to central sensitization, leading to mechanical and thermal hypersensitivity characteristic of neuropathic pain. nih.gov |
Neuroprotective Effects in Experimental Contexts
Beyond its role in pain modulation, Ganglioside GT1b exhibits significant neuroprotective functions in various experimental settings. These protective effects are crucial for maintaining synaptic integrity and neuronal health, particularly following injury or under pathological conditions.
One of the most well-documented neuroprotective roles of GT1b is its ability to prevent the elimination of synapses following peripheral nerve injury. embopress.orgnih.gov After such an injury, the spinal cord undergoes significant structural remodeling, partly driven by glial cells (microglia and astrocytes) that can remove synapses, a process known as synaptic stripping or phagocytosis. embopress.org This process can contribute to the synaptic imbalance associated with the chronicity of neuropathic pain. nih.gov Research has revealed that GT1b accumulates at the terminals of afferent neurons in the spinal cord and functions as a protective "don't eat me" signal. embopress.org This signal actively suppresses the phagocytic activity of glial cells, thereby preserving excitatory synapses that would otherwise be eliminated. embopress.orgnih.gov The mechanism for this suppression involves the dephosphorylation of spleen tyrosine kinase (SYK) in glial cells, inhibiting their phagocytic action. embopress.org By stabilizing these synapses, GT1b helps maintain the structural and functional integrity of neural circuits in the face of injury. embopress.org
Further experimental evidence supports the neuroprotective capacity of GT1b. For instance, in an animal model using kainic acid injected into the striatum to induce seizures and neuronal damage, intraventricular administration of GT1b was shown to inhibit the resulting DNA damage. nih.gov This suggests a role for GT1b in protecting neurons from excitotoxicity-induced apoptosis.
Additionally, the modulation of GT1b levels has been explored in the context of neurodegenerative diseases. In models of amyotrophic lateral sclerosis (ALS), for example, targeting b-series gangliosides like GT1b has been proposed as a therapeutic strategy. nih.gov Since GT1b is a ligand for the myelin-associated glycoprotein (MAG), which inhibits nerve regeneration, antibodies targeting GT1b could potentially block this inhibitory signal and promote axonal repair. nih.gov
| Experimental Model | Neuroprotective Effect of Ganglioside GT1b | Mechanism of Action |
| Peripheral Nerve Injury | Prevents the elimination of excitatory spinal synapses by glial cells. embopress.orgnih.gov | Acts as a synaptic "don't eat me" signal, suppressing glial phagocytosis via SYK dephosphorylation. embopress.org |
| Kainic Acid-Induced Seizures | Inhibited DNA damage in the striatum. nih.gov | Implied protection against excitotoxicity and neuronal apoptosis. |
| Amyotrophic Lateral Sclerosis (ALS) Models | Proposed to enable neuronal regeneration by blocking inhibitory signals. nih.gov | As a ligand for the inhibitory myelin-associated glycoprotein (MAG), antibodies against GT1b could prevent the suppression of axonal repair. nih.gov |
Immunomodulatory Roles of Ganglioside Gt1b
Regulation of Lymphocyte Responses
Ganglioside GT1b demonstrates significant regulatory effects on lymphocytes, influencing T cell cytokine profiles and indirectly suppressing B cell antibody production. These actions highlight its role in shaping the adaptive immune response.
Ganglioside GT1b plays a crucial role in modulating the balance between T helper 1 (Th1) and T helper 2 (Th2) immune responses by differentially regulating their hallmark cytokine production. Research on phytohemagglutinin (PHA)-stimulated human T cells has shown that GT1b, along with other gangliosides like GD1b and GQ1b, significantly enhances the production of Th1-associated cytokines while concurrently suppressing Th2-associated cytokines nih.gov.
Specifically, GT1b has been found to enhance the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are key mediators of the cellular immune response nih.gov. In contrast, the same study demonstrated that GT1b decreases the secretion of Interleukin-4 (IL-4) and Interleukin-5 (IL-5), cytokines that are central to the antibody-mediated immune response nih.gov. This modulation occurs at both the protein and transcriptional levels, with GT1b enhancing the promoter activities for IL-2 and IFN-γ and suppressing those for IL-4 and IL-5 nih.gov. The underlying mechanism appears to involve the inhibition of adenylate cyclase activity, which leads to a reduction in intracellular cAMP levels in T cells nih.gov.
| Cytokine | T Helper Cell Type | Effect of Ganglioside GT1b |
|---|---|---|
| Interleukin-2 (IL-2) | Th1 | Enhanced Production |
| Interferon-gamma (IFN-γ) | Th1 | Enhanced Production |
| Interleukin-4 (IL-4) | Th2 | Suppressed Production |
| Interleukin-5 (IL-5) | Th2 | Suppressed Production |
Ganglioside GT1b acts as a potent inhibitor of human humoral immune responses by indirectly suppressing the production of immunoglobulins by B cells nih.govnih.gov. Studies have demonstrated that GT1b inhibits the spontaneous production of Immunoglobulin G (IgG), Immunoglobulin M (IgM), and Immunoglobulin A (IgA) in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner nih.govnih.gov.
The mechanism of this suppression is not a direct effect on B cells. Research indicates that GT1b does not alter the immunoglobulin production or proliferation of isolated B cells nih.gov. Instead, its inhibitory action is mediated through its effect on monocytes nih.govnih.govnih.gov. GT1b specifically inhibits the production of Interleukin-6 (IL-6) and Interleukin-10 (IL-10) by monocytes nih.govnih.gov. Both IL-6 and IL-10 are critical cytokines that promote the differentiation of B cells into immunoglobulin-secreting cells nih.gov. By reducing the availability of these key cytokines, GT1b effectively curtails B cell antibody production nih.gov. This inhibitory effect could be completely reversed by the addition of both IL-6 and IL-10 to the cell cultures nih.govnih.gov.
| Immunoglobulin | Effect of Ganglioside GT1b (10 µM) on Production by PBMCs |
|---|---|
| IgG | Reduced by 60% |
| IgM | Reduced by 59.5% |
| IgA | Reduced by 58% |
Impact on Myeloid Cell Function
Ganglioside GT1b significantly influences the function of myeloid cells, a critical component of the innate immune system. Its effects range from inhibiting the phagocytic activity of microglia to modulating the activation state of these cells and influencing the function of dendritic cells.
Ganglioside GT1b functions as a protective, inhibitory signal that prevents the removal of synapses by glial cells such as microglia and astrocytes nih.govembopress.orgnih.gov. In the context of peripheral nerve injury, which can trigger synaptic remodeling and elimination in the spinal cord, GT1b accumulates at synaptic terminals nih.govembopress.org. This accumulation serves as a "don't eat me" signal, effectively suppressing the phagocytic activity of glia nih.govembopress.orgdntb.gov.ua.
The mechanism behind this inhibition involves specific cell signaling pathways. It is suggested that the sialic acid residues of GT1b may interact with Sialic acid-binding immunoglobulin-type lectins (Siglecs) on the surface of glial cells, which in turn dampens their phagocytic activity embopress.org. In vitro analyses have confirmed that GT1b-mediated suppression of glial phagocytosis occurs through the dephosphorylation of spleen tyrosine kinase (SYK) nih.govembopress.org. Therefore, GT1b plays a pivotal role in maintaining synaptic integrity by directly inhibiting the phagocytic function of microglia and other glial cells nih.govembopress.org.
The role of Ganglioside GT1b in microglial activation and proinflammatory responses is complex, with evidence suggesting it primarily contributes to anti-inflammatory effects. Studies have shown that GT1b, along with other complex gangliosides like GM1, GD1a, and GD1b, can exert anti-inflammatory effects on microglia nih.govnih.govresearchgate.net. This is in contrast to other gangliosides, such as GM3 and GQ1b, which have been observed to display pro-inflammatory activity nih.govnih.govresearchgate.net.
Research using in vitro models indicates that increasing the endogenous levels of gangliosides, including GT1b, in microglial cells can attenuate their response to inflammatory stimuli like lipopolysaccharide (LPS) nih.govbiorxiv.org. This attenuation is characterized by a reduction in the expression of proinflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) nih.govbiorxiv.org. These findings suggest that GT1b is an important modulator of microglial inflammatory responses, contributing to a more regulated and less inflammatory state nih.govnih.gov.
Gangliosides, as a class of molecules, are known to modulate the function of dendritic cells (DCs), which are crucial antigen-presenting cells for initiating T cell responses. Tumor-derived gangliosides, for example, can suppress immune cell function and promote immune evasion nih.gov.
Exposure to gangliosides can lead to the development of a dendritic cell population with a suppressed phenotype. This is characterized by decreased expression of co-stimulatory molecules like CD86 and reduced production of key cytokines such as Interleukin-12 and Interleukin-6 nih.gov. When these ganglioside-exposed DCs present antigens to CD4+ T cells, the T cells may proliferate normally but fail to develop into effective T helper (Th) effector cells nih.gov. This altered priming by ganglioside-exposed DCs is associated with the promotion of regulatory T-cell activity, which can further suppress immune responses in a contact-dependent manner nih.gov.
Preclinical Modeling of Ganglioside Gt1b in Pathophysiological Conditions
Investigative Models of Neurodegenerative Disorders
Ganglioside GT1b, a key component of neuronal cell membranes, has been a subject of intense investigation in preclinical models of neurodegenerative disorders, particularly Parkinson's disease. These studies have highlighted significant alterations in GT1b levels and its intricate interactions with key pathological proteins, offering insights into disease mechanisms.
Altered GT1b Levels in Parkinson's Disease Models (e.g., Substantia Nigra Neurons)
Preclinical research has consistently demonstrated a significant reduction of major brain gangliosides, including GT1b, in the substantia nigra of Parkinson's disease (PD) patients. nih.govnih.gov This decrease is not an isolated event but is linked to a deficit in the ganglioside biosynthetic pathway. nih.govnih.gov Specifically, studies have shown decreased expression of the gene ST3GAL2 in the residual neuromelanin-containing neurons of the PD substantia nigra. nih.govnih.govfrontiersin.org ST3GAL2 encodes for the enzyme responsible for the synthesis of GD1a from GM1 and, crucially, GT1b from GD1b. frontiersin.org This downregulation of a key synthetic enzyme provides a molecular basis for the observed depletion of GT1b in the affected brain region in PD models. nih.govnih.govfrontiersin.org The reduction in GT1b and other major gangliosides is thought to increase the vulnerability of these neurons to degeneration. nih.govnih.gov
Interactions with Alpha-Synuclein in Parkinson's Pathogenesis Models
The interaction between ganglioside GT1b and alpha-synuclein, a protein central to Parkinson's disease pathology, has been a significant focus of preclinical investigation. Alpha-synuclein has been shown to interact with several brain gangliosides, with GT1b being a notable binding partner. embopress.org This interaction is considered a critical event in the pathogenesis of PD.
In experimental models, the binding affinity of alpha-synuclein to GT1b has been quantified. Studies using reconstituted monolayers of GT1b have demonstrated this interaction, which is detectable by an increase in surface pressure. embopress.orgnih.govarvojournals.org Interestingly, mutant forms of alpha-synuclein associated with familial Parkinson's disease have been shown to have a higher affinity for GT1b monolayers compared to the wild-type protein. embopress.org
The significance of this interaction has led to the development of therapeutic strategies aimed at modulating it. One such approach involves a synthetic peptide, AmyP53, which is derived from the common ganglioside-binding domain of alpha-synuclein and amyloid-beta. embopress.orgarvojournals.org This peptide has been shown to be a competitive inhibitor of alpha-synuclein's binding to GT1b. embopress.org In preclinical models, AmyP53 interacts with GT1b at significantly lower concentrations than wild-type alpha-synuclein, suggesting a higher affinity. embopress.org By competing for the same binding sites on the ganglioside, AmyP53 can block the formation of neurotoxic alpha-synuclein oligomers in brain cell membranes. arvojournals.org
Binding Affinity of α-Synuclein and AmyP53 to GT1b Monolayers
This table summarizes the half-maximal effective concentration (EC50) for the interaction of wild-type and mutant α-synuclein proteins, as well as the competitive peptide AmyP53, with GT1b ganglioside monolayers. A lower EC50 value indicates a higher binding affinity.
| Compound | EC50 (µM) | Reference |
|---|---|---|
| Wild-type α-synuclein | 1.78 ± 0.15 | embopress.org |
| AmyP53 | 0.52 ± 0.08 | embopress.org |
| Mutant α-synuclein forms generally show higher affinity for GT1b than wild-type. |
Mechanistic Studies in Neuropathic Pain Models (e.g., Nerve Injury-Induced)
In preclinical models of neuropathic pain induced by nerve injury, ganglioside GT1b has emerged as a key player in the development and maintenance of pain hypersensitivity. Following peripheral nerve injury, there is an upregulation of the sialyltransferase St3gal2 in sensory neurons, which leads to an increased expression of GT1b. embopress.org This newly synthesized GT1b is then axonally transported to the spinal cord dorsal horn. embopress.org
The accumulation of GT1b in the spinal cord contributes to the characteristic features of neuropathic pain, including mechanical and thermal hypersensitivity. embopress.org Mechanistically, GT1b functions as an endogenous agonist of Toll-like receptor 2 (TLR2). embopress.org This interaction activates microglia, the resident immune cells of the central nervous system, and triggers the induction of proinflammatory genes. This cascade of events contributes to central sensitization, a key process underlying the persistence of neuropathic pain. embopress.org Pharmacological inhibition of GT1b synthesis has been shown to attenuate nerve injury-induced spinal cord microglia activation and the associated pain hypersensitivity. embopress.org
Furthermore, GT1b plays a protective role in maintaining synaptic integrity following nerve injury. It acts as a signal to prevent the elimination of synapses by glial cells, a process that can contribute to synaptic imbalance and the chronicity of neuropathic pain. nih.govnih.gov
Role in Thyroid Eye Disease Pathogenesis Models (e.g., Orbital Fibroblast Studies)
Preclinical studies utilizing orbital fibroblasts from patients with thyroid eye disease (TED) have implicated ganglioside GT1b in the pathogenesis of this condition. A significant finding is the overexpression of GT1b in the orbital tissue of individuals with TED. nih.govarvojournals.orgnih.gov
In vitro models have demonstrated that the application of exogenous GT1b to orbital fibroblasts strongly induces the synthesis of hyaluronic acid. nih.govarvojournals.orgnih.gov Hyaluronic acid is a major component of the extracellular matrix, and its accumulation in the orbital tissues is a hallmark of TED, contributing to the characteristic proptosis (bulging of the eyes).
The signaling pathway through which GT1b exerts this effect has been elucidated. GT1b induces the expression of hyaluronic acid synthase 2 (HAS2) at both the transcriptional and translational levels. nih.govnih.gov This induction is mediated through the activation of the PI3K/Akt/mTOR signaling pathway. nih.govnih.govbmbreports.orgbmbreports.org Furthermore, this entire process is dependent on Toll-like receptor 2 (TLR2), as siRNA knockdown of TLR2 attenuates the GT1b-induced effects. nih.govnih.gov These findings suggest that GT1b plays a pathological role in TED by stimulating an increase in hyaluronic acid, mediated by the TLR2 and PI3K signaling pathways.
Role of GT1b in Thyroid Eye Disease Models
This table outlines the key findings from preclinical studies on the role of Ganglioside GT1b in the pathogenesis of Thyroid Eye Disease (TED), based on orbital fibroblast studies.
| Finding | Mechanism | Key Molecules Involved | Reference |
|---|---|---|---|
| Overexpression of GT1b in TED orbital tissue | Pathological hallmark | GT1b | nih.govarvojournals.orgnih.gov |
| Induction of hyaluronic acid synthesis | Increased extracellular matrix | Hyaluronic acid, HAS2 | nih.govarvojournals.orgnih.gov |
| Activation of signaling pathway | Cellular signaling cascade | PI3K, Akt, mTOR, TLR2 | nih.govnih.govbmbreports.orgbmbreports.org |
Analysis in Cancer Progression Models
The role of ganglioside GT1b in cancer progression has been investigated in various preclinical models, with a particular focus on neuroblastoma, a pediatric cancer of the developing nervous system.
Impact on Neuroblastoma Phenotype and Prognosis (e.g., Tumor Aggressiveness, Differentiation)
In the context of neuroblastoma, the expression levels of GT1b have been shown to correlate with the tumor's aggressiveness and the patient's prognosis. nih.govpsu.edu Preclinical analyses of neuroblastoma tumors have revealed that higher concentrations of b-series gangliosides, which include GD1b and GT1b, are associated with a better prognosis. nih.govpsu.edu These tumors are often considered more "differentiated," with ganglioside patterns more similar to those found in the central nervous system. psu.edu
Conversely, a low or absent expression of complex 'b' pathway gangliosides (CbG), a group that includes GD1b, GT1b, and GQ1b, is linked to a more aggressive biological phenotype and a poorer prognosis in neuroblastoma patients. frontiersin.orgnih.govscispace.com This decreased expression of complex gangliosides like GT1b is a characteristic of clinically and biologically unfavorable neuroblastoma tumors. nih.gov These findings suggest that the ganglioside profile, and specifically the levels of GT1b, can serve as a prognostic indicator in neuroblastoma, reflecting the differentiation state and malignant potential of the tumor. frontiersin.org
Influence on Glioma Growth and Invasivity
Preclinical research into the direct role of Ganglioside GT1b on glioma growth and invasiveness is an emerging field. While extensive studies have focused on the altered ganglioside profiles in gliomas, specific investigations into the functional role of GT1b are less common. However, existing literature on related gangliosides and the tumor microenvironment provides a basis for understanding its potential influence.
Changes in the expression of complex gangliosides, including those of the b-series like GT1b, have been associated with the malignancy of gliomas. In high-grade gliomas such as glioblastoma, alterations in ganglioside composition are thought to significantly impact cellular growth, adhesion, and the invasive properties of tumor cells nih.gov. The tumor microenvironment in gliomas is complex, with interactions between tumor cells and surrounding glial cells, such as astrocytes and microglia, playing a crucial role in tumor progression and invasion mdpi.com. Gangliosides shed by tumor cells can modulate the tumor microenvironment, potentially influencing angiogenesis and cell adhesion encyclopedia.pub.
While direct experimental evidence on GT1b's effect on glioma proliferation is limited, studies on other b-series gangliosides offer some insights. For instance, in vitro studies on human metastatic melanoma have shown that GT1b, along with GD1b and GQ1b, can inhibit the growth of WM266-4 melanoma cells by reducing the production of interleukin-8, a cytokine involved in tumor growth nih.gov. This suggests a potential anti-proliferative role for GT1b in certain cancer types, which warrants investigation in the context of glioma.
The invasive nature of glioma cells is a major challenge in treatment. The ability of glioma cells to migrate through the brain parenchyma is a complex process involving changes in cell shape and adhesion. Ion channels, for instance, have been shown to be crucial for glioma cell migration, and their blockade can inhibit this process in vitro nih.gov. While the direct link between GT1b and these channels in glioma has not been established, the localization of gangliosides in the cell membrane suggests a potential for modulating such cellular machinery.
Further preclinical studies, such as in vitro cell proliferation and invasion assays using glioma cell lines, as well as in vivo studies using animal models of glioblastoma, are necessary to elucidate the specific role of Ganglioside GT1b in influencing glioma growth and invasivity.
Table 1: Preclinical Models for Studying Glioma Growth and Invasion
| Model Type | Description | Relevance to GT1b Research |
| In Vitro Cell Lines | Human glioma cell lines (e.g., U87MG, U251) are cultured in the lab. | Can be used to directly assess the effect of exogenous GT1b on cell proliferation (e.g., MTT or BrdU assays) and invasion (e.g., Transwell assays). |
| Organotypic Brain Slice Culture | Thin slices of rodent brain are co-cultured with glioma cells. | Allows for the study of glioma cell invasion in a more physiologically relevant 3D environment, where the influence of GT1b on interactions with native brain cells can be observed. |
| Animal Models (Xenografts) | Human glioma cells are implanted into the brains of immunodeficient mice. | Enables the in vivo investigation of GT1b's effect on tumor growth, and animal survival. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous gliomas. | Provides a model that more closely mimics the natural development of gliomas, which can be used to study how alterations in GT1b expression affect tumor progression. |
Association with Brain Metastasis
Preclinical and clinical evidence strongly suggests an association between Ganglioside GT1b and the development of brain metastasis from various primary tumors.
The process of brain metastasis is a multi-step cascade that includes the detachment of cancer cells from the primary tumor, their survival in the circulation, adhesion to the brain endothelium, extravasation through the blood-brain barrier (BBB), and subsequent proliferation and colonization within the brain parenchyma. Preclinical models are crucial for dissecting the role of molecules like GT1b in these individual steps.
In vitro studies have shown that highly sialylated gangliosides can modulate cellular adhesion to extracellular matrix components like fibronectin nih.gov. GT1b, in particular, has been shown to inhibit the adhesion and migration of keratinocytes on a fibronectin matrix nih.gov. While this study was not in the context of cancer metastasis, it highlights the potential of GT1b to modulate cell-matrix interactions, a critical aspect of cancer cell invasion. The interaction of cancer cells with the brain endothelium is a key step in extravasation. The expression of specific molecules on the surface of cancer cells can facilitate their adhesion to endothelial cells. The presence of GT1b on metastatic tumor cells suggests it may play a role in this adhesive interaction.
Animal models of brain metastasis are essential for studying the entire metastatic process in a physiological context. These models typically involve the injection of cancer cells into the arterial or venous circulation of rodents and monitoring the development of brain metastases. For instance, experimental models of brain metastasis from lung carcinoma have been developed by injecting cancer cells into the internal carotid artery of mice nih.govresearchgate.net. Similarly, models for breast cancer brain metastasis often utilize intracardiac or intracarotid injections of tumor cells nih.govmdpi.com. The development of brain-seeking clones of cancer cell lines through in vivo selection is a common strategy to enrich for cells with a high propensity to metastasize to the brain nih.gov. These models provide a platform to investigate whether the expression of GT1b on cancer cells enhances their ability to form brain metastases.
Table 2: Expression of Ganglioside GT1b in Human Metastatic Brain Tumors
| Primary Tumor Origin | Number of Cases | GT1b Expression in Brain Metastasis |
| Colon Carcinoma | 4 | Present in all cases |
| Renal Carcinoma | 3 | Present in all cases |
| Lung Carcinoma | 2 | Present in all cases |
| Esophagus Carcinoma | 1 | Present |
| Pancreas Carcinoma | 1 | Present |
| Mammary Carcinoma | 1 | Present |
| Data from a study on 12 human metastatic brain tumors nih.govnih.gov. |
Engagement in Experimental Epilepsy Models
Preclinical studies using experimental models of epilepsy have indicated a potential role for Ganglioside GT1b in modulating neuronal excitability and providing neuroprotection against seizure-induced damage.
One of the most well-studied models in this context is the kainic acid-induced seizure model in mice. Kainic acid is a potent neurotoxin that, when administered systemically or directly into the brain, induces severe seizures and subsequent neuronal damage, particularly in the hippocampus harvard.edunih.govnih.govdiva-portal.org. A study investigating the effects of GT1b in this model found that an intracerebroventricular injection of GT1b completely abolished the severe, sustained seizures induced by an intraperitoneal injection of kainic acid in mice. Furthermore, this study demonstrated that GT1b administration prevented the kainic acid-induced damage to mitochondrial DNA in the brain, both in vivo and in vitro. The protective effect of GT1b was attributed to its ability to inhibit lipid peroxidation and scavenge reactive oxygen species nih.gov.
The proposed mechanism for GT1b's anticonvulsant and neuroprotective effects involves its interaction with glutamate receptors and the modulation of downstream signaling pathways. GT1b is known to be a potent inhibitor of glutamate receptor-mediated activation and translocation of protein kinase C nih.gov. Excessive glutamate release and excitotoxicity are key events in the pathophysiology of seizures and seizure-related brain damage.
The role of gangliosides in epilepsy is complex, with different gangliosides potentially having opposing effects. For instance, while GT1b has shown protective effects, increased levels of GQ1b have been associated with seizures in an amygdaloid kindling mouse model of temporal lobe epilepsy nih.gov. This highlights the importance of the specific ganglioside composition in the brain for maintaining normal neuronal function.
Another common experimental model of epilepsy is the pentylenetetrazol (PTZ)-induced seizure model. PTZ is a GABA-A receptor antagonist that induces generalized seizures meliordiscovery.comnih.govnih.gov. While specific studies on the effect of GT1b in the PTZ model are not as readily available, the known modulatory effects of gangliosides on ion channels and neurotransmitter receptors suggest that GT1b could also influence seizure activity in this model. The altered membrane environment due to changes in ganglioside composition can affect the function of crucial proteins like the Na+/K+-ATPase, which is responsible for maintaining the neuronal resting membrane potential. Impaired Na+/K+-ATPase activity has been linked to seizure generation researchgate.net.
Table 3: Effects of Ganglioside GT1b in the Kainic Acid-Induced Seizure Model in Mice
| Parameter | Kainic Acid (KA) Control Group | KA + GT1b Treatment Group |
| Seizure Activity | Severe, sustained seizures in all mice | Complete abolishment of seizures |
| Brain Mitochondrial DNA Damage (in vivo) | Present | Abolished |
| Brain Mitochondrial DNA Damage (in vitro) | Concentration-dependent damage | Attenuated |
| Lipid Peroxidation (in vitro) | Concentration-dependent increase | Completely abolished |
| Findings from a study investigating the effects of GT1b on kainic acid-induced seizures and neurotoxicity nih.gov. |
Advanced Research Methodologies Applied to Ganglioside Gt1b
Chromatographic and Spectrometric Techniques for GT1b Profiling
The accurate identification and quantification of Ganglioside GT1b from complex biological matrices rely on a combination of powerful separation and detection techniques.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purification of Ganglioside GT1b. Various HPLC methods have been developed to effectively separate GT1b from other gangliosides and lipids. One approach utilizes a two-phase solvent system of n-butanol-t-butyl methyl ether-acetonitrile-water for liquid-liquid partition chromatography, which has been shown to successfully separate different ganglioside species, including GT1b. researchgate.net Another technique employs a phenyl-hexyl HPLC column with a linear methanol (B129727) gradient in water containing ammonium (B1175870) hydroxide (B78521). tandfonline.com This method separates gangliosides based on their sialic acid class, with GT1b eluting at a characteristic retention time. tandfonline.com
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Quantification and Isomer Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification and structural elucidation of Ganglioside GT1b, including the differentiation of its isomers. nih.govresearchgate.net This powerful combination allows for the separation of gangliosides by liquid chromatography followed by their detection and fragmentation in the mass spectrometer, providing detailed structural information. nih.govresearchgate.net
A recently developed LC-MS/MS method using a phenyl-hexyl column can separate gangliosides like GM1, GD1a, GT1b, and GQ1b based on their sialic acid content and even resolve different ceramide chain lengths within the same ganglioside class. tandfonline.com The elution order is typically GQ1b, GT1b, GD1a, and then GM1. tandfonline.com Furthermore, hydrophilic interaction liquid chromatography (HILIC) coupled with MS has proven effective in separating ganglioside isomers, such as GD1a and GD1b, which is crucial for accurate quantification. nih.gov The optimization of LC parameters, such as flow rate and mobile phase composition, is critical for achieving good separation of these closely related structures. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | Phenyl-hexyl or ZIC-HILIC | tandfonline.comnih.gov |
| Mobile Phase | Linear methanol gradient in water with ammonium hydroxide or acetonitrile/water with ammonium acetate | tandfonline.comnih.gov |
| Detection Mode | Negative ion mode for glycan specific ions and positive ion mode for long-chain base information | nih.gov |
| Quantification | Multiple reaction monitoring (MRM) or isotope dilution | nih.govnih.gov |
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) remains a valuable and widely used technique for the qualitative analysis and initial profiling of Ganglioside GT1b. researchgate.netsigmaaldrich.comnih.govsigmaaldrich.com It offers a relatively simple and cost-effective method to separate gangliosides based on their polarity, which is primarily determined by the number of sialic acid residues. hebmu.edu.cn In a typical TLC separation, gangliosides with more sialic acids, like GT1b, will have lower mobility compared to those with fewer sialic acids.
For enhanced resolution, two-dimensional TLC can be employed. hebmu.edu.cn Visualization of the separated ganglioside spots is commonly achieved by staining with reagents like resorcinol-HCl, which is specific for sialic acids. nih.gov While primarily qualitative, densitometric scanning of TLC plates can provide semi-quantitative information. researchgate.net However, for precise quantification and structural analysis, TLC is often used as a preliminary step before analysis by more advanced techniques like LC-MS/MS. nih.gov
Genetic Engineering Approaches for Studying GT1b Function
The advent of genetic engineering has revolutionized the study of ganglioside function, allowing researchers to manipulate the expression of specific gangliosides like GT1b and observe the resulting phenotypes. mdpi.comproquest.comnih.gov
Sialyltransferase Knockout Mouse Models (e.g., St3gal2/3-null mice)
A key approach to understanding the in vivo functions of Ganglioside GT1b involves the use of knockout mouse models where the genes encoding specific sialyltransferases are deleted. mdpi.comproquest.comnih.gov Sialyltransferases are the enzymes responsible for adding sialic acid residues to the growing glycan chains of gangliosides.
The enzyme ST3Gal-II, encoded by the St3gal2 gene, is crucial for the synthesis of GD1a and GT1b from their precursors GM1 and GD1b, respectively. nih.govnih.gov Mice lacking a functional St3gal2 gene (St3gal2-null mice) exhibit a significant reduction in brain levels of GD1a and GT1b, with a corresponding increase in their precursors. nih.govnih.govnih.gov Interestingly, while St3gal3-null mice show normal ganglioside profiles, the double knockout of both St3gal2 and St3gal3 (St3gal2/3-double null mice) results in a near-complete absence of GD1a and GT1b in the brain. nih.govelsevierpure.com These knockout models have been instrumental in revealing the roles of GT1b in various physiological and pathological processes, including interneuron migration and maturation, insulin (B600854) resistance, and neuropathic pain. nih.govnih.govembopress.org
| Mouse Model | Effect on GT1b Expression | Key Phenotypes Observed | Reference |
|---|---|---|---|
| St3gal2-null | Significantly reduced | Decreased expression of calcium-binding interneurons, late-onset obesity, and insulin resistance | nih.govnih.gov |
| St3gal3-null | No significant change | Normal brain ganglioside profile | nih.govelsevierpure.com |
| St3gal2/3-double null | Near total loss | Profoundly diminished GD1a and GT1b expression | nih.govelsevierpure.com |
In Vitro Cellular Systems for Mechanistic Elucidation
In addition to animal models, in vitro cellular systems provide a controlled environment to dissect the specific molecular mechanisms through which Ganglioside GT1b exerts its effects. These systems allow for the direct manipulation of cellular conditions and the observation of subsequent changes in cell behavior.
Various cell lines are utilized to study the function of GT1b. For instance, the F11 sensory neuronal cell line has been used to demonstrate the activity-dependent release of GT1b. embopress.org Studies using primary cultured microglia have shown that GT1b can directly activate these immune cells of the central nervous system, inducing the production of inflammatory molecules. embopress.org Furthermore, research on human peripheral blood mononuclear cells (PBMCs) has revealed that GT1b can suppress the production of immunoglobulins, suggesting a role in modulating the immune response. nih.govcaymanchem.com The use of porcine oocytes in in vitro maturation studies has indicated that GT1b can influence nuclear maturation and reduce oxidative stress. nih.gov These cellular models are invaluable for investigating the direct effects of GT1b on specific cell types and signaling pathways, such as the Akt/GSK-3β/tau pathway in mesencephalic dopaminergic neurons. nih.gov
Mouse Embryonic Stem Cells (mESCs) for Neuronal Differentiation Studies
The study of ganglioside GT1b in the context of neuronal development has been significantly advanced by the use of mouse embryonic stem cells (mESCs). These pluripotent cells provide a powerful in vitro model to observe the molecular intricacies of neuronal differentiation.
Research has demonstrated that the expression of ganglioside GT1b significantly increases during the neuronal differentiation of mESCs. koreascience.kr This observation suggests a direct role for GT1b in the process of a cell transitioning from a pluripotent state to a neuronal lineage. koreascience.kr Studies have shown that the exogenous application of GT1b to undifferentiated mESCs can enhance neuronal differentiation, particularly in the presence of retinoic acid (RA). koreascience.kr
Further investigations have revealed that GT1b is necessary for the differentiation of mESCs into neuronal cells. nih.govnih.gov Its expression is highly correlated with neurite formation in neuroblastoma cell cultures. nih.gov During the differentiation of J1 mESCs, for instance, GT1b expression is detected after nine days, coinciding with neuronal maturation. nih.gov The exposure of neurons to GT1b has been found to markedly enhance the generation of actin-rich dendrites, a key feature of mature neurons. nih.govnih.gov The regulatory roles of GT1b in these processes underscore its importance in neurogenesis. nih.govnih.gov
| Cell Type | Experimental Condition | Key Findings | Reference(s) |
| Mouse Embryonic Stem Cells (mESCs) | Neuronal differentiation induced by retinoic acid (RA) | Significant increase in GT1b expression during differentiation. | koreascience.kr |
| Mouse Embryonic Stem Cells (mESCs) | Treatment with exogenous GT1b and RA | Increased neuronal differentiation compared to RA or GT1b alone. | koreascience.kr |
| Mouse Embryonic Stem Cells (mESCs) | Neuronal differentiation | GT1b is necessary for the differentiation of mESCs into neuronal cells. | nih.govnih.gov |
| J1 mESCs | Neuronal differentiation | GT1b expression detected after 9 days, associated with neuronal maturation. | nih.gov |
| Neurons | Treatment with GT1b | Drastically enhanced actin-rich dendrite generation. | nih.govnih.gov |
Primary Cell Cultures (e.g., Orbital Fibroblasts, Peripheral Blood Mononuclear Cells, T Cells, Glial Cells)
Primary cell cultures offer a more direct representation of in vivo cellular behavior and have been invaluable in understanding the function of GT1b in various cell types.
Orbital Fibroblasts: In the context of thyroid eye disease (TED), a condition characterized by inflammation and tissue remodeling in the orbit, GT1b has been identified as a key player. Studies have shown that GT1b is significantly overexpressed in the orbital tissue of TED patients. nih.govarvojournals.org In vitro experiments using primary orbital fibroblasts from these patients have revealed that exogenous GT1b can induce a significant increase in the synthesis of hyaluronic acid synthase 2 (HAS2). nih.govbmbreports.orgbmbreports.org This induction is mediated through the activation of the PI3K/Akt/mTOR signaling pathway and is dependent on Toll-like receptor 2 (TLR2). nih.govbmbreports.orgnih.gov The accumulation of hyaluronic acid is a hallmark of the pathological changes seen in TED. arvojournals.org
Peripheral Blood Mononuclear Cells (PBMCs) and T Cells: Ganglioside GT1b exhibits immunomodulatory effects, as demonstrated in studies with human peripheral blood mononuclear cells (PBMCs). GT1b has been shown to suppress the spontaneous production of immunoglobulins (IgG, IgM, and IgA) by PBMCs. nih.govnih.govndl.gov.in This effect is not direct on B cells but is mediated through the inhibition of interleukin-6 (IL-6) and IL-10 production by monocytes. nih.govnih.gov In contrast, in phytohemagglutinin-stimulated human T cells, GT1b, along with other b-series gangliosides, enhances the production of IL-2 and IFN-γ while suppressing IL-4 and IL-5 production. arvojournals.orgcaymanchem.com Furthermore, GT1b on the surface of T cells can act as a receptor for tetanus toxin, leading to T cell activation in a T cell receptor-dependent manner, suggesting a role in innate immunity. nih.gov
Glial Cells: In the central nervous system, glial cells, including microglia and astrocytes, play a critical role in synaptic remodeling, especially after injury. Following peripheral nerve injury, GT1b accumulates at afferent terminals in the spinal cord. nih.govembopress.orgembopress.org Here, it functions as a "don't eat me" signal, suppressing the phagocytic activity of glial cells. nih.govembopress.org This action of GT1b prevents the removal of excitatory synapses by glia, thereby stabilizing them. nih.govembopress.org The mechanism involves the dephosphorylation of spleen tyrosine kinase (SYK) in glial cells, which inhibits their phagocytic function. nih.govembopress.org
| Cell Type | Experimental Context | Key Findings | Reference(s) |
| Orbital Fibroblasts (from TED patients) | In vitro treatment with GT1b | Induces hyaluronic acid synthase 2 (HAS2) expression via PI3K/Akt/mTOR and TLR2 signaling. | nih.govbmbreports.orgbmbreports.orgnih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | In vitro culture with GT1b | Suppresses immunoglobulin (IgG, IgM, IgA) production by inhibiting IL-6 and IL-10 from monocytes. | nih.govnih.govndl.gov.in |
| Human T Cells | Phytohemagglutinin stimulation with GT1b | Enhances IL-2 and IFN-γ production; suppresses IL-4 and IL-5 production. | arvojournals.orgcaymanchem.com |
| Human T Cells | Tetanus toxin exposure | GT1b acts as a receptor, leading to TCR-dependent T cell activation. | nih.gov |
| Glial Cells (Microglia, Astrocytes) | Peripheral nerve injury model | GT1b accumulation on synapses prevents their phagocytosis by glia through SYK dephosphorylation. | nih.govembopress.org |
In Vivo Experimental Paradigms
In vivo models are crucial for understanding the integrated physiological and pathological roles of ganglioside GT1b in a whole organism.
Peripheral Nerve Injury Models
Animal models of peripheral nerve injury have been instrumental in revealing the dynamic role of GT1b in the nervous system's response to trauma. Following peripheral nerve injury, there is a significant upregulation of GT1b synthesis in the injured dorsal root ganglia (DRG) sensory neurons. nih.govembopress.orgnih.gov This newly synthesized GT1b is then transported along the axons to the afferent terminals in the spinal cord dorsal horn. nih.gov
The accumulation of GT1b at these central synapses has profound consequences. It contributes to the development of neuropathic pain, including mechanical and thermal hypersensitivity. nih.gov Mechanistically, GT1b in the spinal cord acts as an endogenous agonist for Toll-like receptor 2 (TLR2) on microglia, leading to their activation. nih.gov This activation triggers the release of proinflammatory mediators, contributing to central sensitization and the maintenance of the pain state. nih.gov
Furthermore, as mentioned previously, the accumulated GT1b plays a protective role for synapses by acting as a "don't eat me" signal to prevent their elimination by glial cells. nih.govembopress.orgembopress.org This highlights a dual and complex role for GT1b in the aftermath of nerve injury, contributing to both pathological pain and synaptic preservation.
| Model | Key Findings | Mechanistic Insight | Reference(s) |
| Peripheral Nerve Injury (e.g., L5 spinal nerve transection) | Upregulation of GT1b in injured DRG sensory neurons and transport to the spinal cord. | Contributes to neuropathic pain and central sensitization. | nih.govembopress.orgnih.gov |
| Peripheral Nerve Injury | GT1b accumulation at afferent terminals in the spinal cord. | Acts as an endogenous TLR2 agonist on microglia, inducing their activation. | nih.gov |
| Peripheral Nerve Injury | GT1b at synaptic terminals. | Functions as a "don't eat me" signal, preventing glial phagocytosis of excitatory synapses. | nih.govembopress.orgembopress.org |
Transgenic Animal Models
The use of transgenic animal models, particularly those with targeted disruptions of genes involved in ganglioside biosynthesis, has provided critical insights into the specific functions of GT1b.
Mice deficient in the enzyme GD3-synthase (GD3S) lack the ability to synthesize b- and c-series gangliosides, including GT1b. nih.gov When these mice are crossed with transgenic models of Alzheimer's disease (AD) that express human amyloid precursor protein (APP) and presenilin-1 (PSEN1), a remarkable phenotype emerges. The resulting triple-transgenic mice (APP/PSEN1/GD3S-/-) show an almost complete absence of amyloid-beta (Aβ) plaques and associated neuropathology, leading to improved cognitive function. nih.gov This suggests that the presence of b-series gangliosides, including GT1b, may be a contributing factor to the pathogenesis of AD. nih.gov
In other transgenic AD mouse models, alterations in the levels of complex b-series gangliosides, including a moderate decrease in GT1b, have been observed in the cerebral cortex, a region heavily affected by AD pathology. nih.gov These findings from transgenic models underscore the importance of a balanced ganglioside profile for normal brain function and suggest that dysregulation of GT1b and other gangliosides may play a role in neurodegenerative diseases. nih.govnih.gov
| Transgenic Model | Key Genetic Alteration | Phenotype/Key Findings | Implication for GT1b Function | Reference(s) |
| APP/PSEN1/GD3S-/- | Deficiency in GD3-synthase, leading to a lack of b- and c-series gangliosides (including GT1b). | Almost complete absence of Aβ plaques and neuropathology; improved cognitive function. | Suggests a potential role for GT1b and other b-series gangliosides in the pathogenesis of Alzheimer's disease. | nih.gov |
| APP(SL) and APP/PS1 mice | Express mutant forms of APP and/or PS1. | Moderate decrease in complex "b" series gangliosides (including GT1b) in the cerebral cortex. | Dysregulation of GT1b levels may be associated with Alzheimer's disease pathology. | nih.gov |
Emerging Research Frontiers and Future Perspectives for Ganglioside Gt1b Investigations
Identification of Novel GT1b-Binding Partners and Effector Pathways
The intricate roles of Ganglioside GT1b in cellular processes are dictated by its interactions with specific binding partners, which in turn trigger downstream effector pathways. Emerging research continues to unveil a complex network of proteins and signaling cascades that are modulated by GT1b, expanding our understanding of its function in both health and disease.
One area of intense investigation is the identification of novel protein receptors for GT1b. In the central nervous system, GT1b has been shown to interact with several key proteins. For instance, a brain-specific sodium-dependent inorganic phosphate (B84403) cotransporter, known as p58 (and its oligomeric forms p90 and p160), has been identified as a GT1b-binding protein in the rat cerebellum, suggesting a role in neuronal cell interactions. nih.gov Furthermore, GT1b, along with ganglioside GD1a, serves as a crucial ligand for Myelin-Associated Glycoprotein (B1211001) (MAG), a transmembrane protein on myelinating cells. nih.govnih.gov This interaction is vital for maintaining the stability of the axon-myelin unit. nih.gov
Beyond the nervous system, GT1b engages with components of the immune system and pathogens. It is recognized by Sialic acid-binding immunoglobulin-type lectins (Siglecs), a family of receptors primarily expressed on immune cells, and Toll-like receptor 2 (TLR2), indicating a role in immune modulation. embopress.orgbmbreports.orgembopress.org GT1b also acts as a receptor for various toxins and viruses, including botulinum toxin serotype A (BTxA), tetanus toxin, and the major coat protein VP1 of the Merkel cell polyomavirus. bertin-bioreagent.com
The binding of GT1b to these partners initiates a variety of effector pathways. A significant discovery is GT1b's role in regulating glial activity. By binding to receptors on glial cells, GT1b can suppress their phagocytic activity through the dephosphorylation of Spleen Tyrosine Kinase (SYK), effectively acting as a "don't eat me" signal to protect synapses from being eliminated after nerve injury. embopress.orgnih.gov Conversely, in the context of neuropathic pain, GT1b synthesized in injured sensory neurons is transported to the spinal cord, where it contributes to central pain sensitization. embopress.orgembopress.orgnih.gov In other cellular contexts, GT1b has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in a TLR2-dependent manner and to stimulate the Epidermal Growth Factor Receptor (EGFR)-mediated ERK1/2 signaling pathway. bmbreports.orgnih.gov Additionally, GT1b can modulate humoral immunity by inhibiting the production of the cytokines Interleukin-6 (IL-6) and Interleukin-10 (IL-10) in monocytes. nih.gov
Table 1: Identified GT1b-Binding Partners and Associated Effector Pathways
| Binding Partner | Cellular Context | Effector Pathway/Function |
|---|---|---|
| p58 (rBNPI) & oligomers | Rat Cerebellum | Neuronal cell interactions |
| Myelin-Associated Glycoprotein (MAG) | Axon-Myelin Unit | Axon-myelin stability, inhibition of axon outgrowth |
| Sialic acid-binding immunoglobulin-type lectins (Siglecs) | Glial Cells | Modulation of glial cell activity |
| Toll-like receptor 2 (TLR2) | Orbital Fibroblasts, Microglia | PI3K/Akt activation, pro-inflammatory responses |
| Synaptotagmin (B1177969) 1/2 | Nerve Endings | High-affinity receptor for botulinum toxin B |
| Botulinum Toxin A (BTxA) | Neurons | Toxin binding |
| Tetanus Toxin | Neurons | Toxin binding |
| Merkel cell polyomavirus (MCPyV) VP1 | Host Cells | Putative viral receptor |
Investigation of GT1b's Role in Other Underexplored Physiological and Pathophysiological Contexts
While the role of GT1b in the nervous system is well-documented, researchers are increasingly exploring its function in a wider range of physiological and disease states. These investigations are revealing the multifaceted nature of this complex ganglioside.
A key emerging area is the role of GT1b in synaptic plasticity and maintenance. Following peripheral nerve injury, GT1b accumulates at synaptic terminals in the spinal cord. embopress.orgnih.gov Here, it acts as a protective factor, stabilizing excitatory synapses and preventing their removal by phagocytic glial cells. embopress.orgnih.govnih.govembopress.org This function is critical for maintaining synaptic integrity but is also implicated in the development of chronic neuropathic pain, where increased GT1b levels contribute to pain hypersensitivity. embopress.orgembopress.orgnih.gov
In the field of ophthalmology, GT1b has been identified as a potential player in the pathogenesis of Thyroid Eye Disease (TED). bmbreports.org Studies have shown that GT1b expression is elevated in the orbital tissues of TED patients and that it can induce the synthesis of hyaluronic acid in orbital fibroblasts. bmbreports.org This suggests that GT1b may contribute to the tissue remodeling and inflammation characteristic of this condition.
The immunomodulatory properties of GT1b are also a subject of ongoing research. GT1b has been shown to suppress the production of immunoglobulins by human peripheral blood mononuclear cells. nih.gov It appears to achieve this indirectly by reducing the secretion of IL-6 and IL-10 from monocytes, which are crucial for B cell antibody production. nih.gov This finding points to a potential role for GT1b in regulating humoral immune responses.
Furthermore, research in reproductive biology has highlighted a novel function for GT1b in oocyte maturation. Studies on porcine oocytes have demonstrated that exogenous GT1b can enhance cumulus cell expansion and meiotic maturation by activating the EGFR/ERK1/2 signaling pathway. nih.gov
Table 2: Emerging Roles of GT1b in Physiological and Pathophysiological Contexts
| Context | Key Findings |
|---|---|
| Synaptic Integrity & Neuropathic Pain | GT1b stabilizes excitatory synapses post-nerve injury, preventing their elimination by glia. embopress.orgnih.govnih.gov This accumulation also contributes to central pain sensitization. embopress.orgembopress.orgnih.gov |
| Thyroid Eye Disease (TED) | GT1b is overexpressed in orbital tissue of TED patients and stimulates hyaluronic acid synthesis, suggesting a role in disease pathogenesis. bmbreports.org |
| Immune Regulation | GT1b suppresses immunoglobulin production by inhibiting IL-6 and IL-10 production in monocytes. nih.gov |
| Oocyte Maturation | Exogenous GT1b enhances porcine oocyte maturation and cumulus cell expansion via the EGFR-ERK1/2 pathway. nih.gov |
| Axon-Myelin Interaction | As a ligand for MAG, GT1b is essential for the long-term stability of the axon-myelin sheath. nih.govnih.gov |
Development of Glycotherapeutics and Research Tools Targeting GT1b-Related Pathways
The expanding knowledge of GT1b's functions and interactions is paving the way for the development of novel therapeutic strategies and advanced research tools. Targeting GT1b-related pathways holds promise for treating a range of conditions, from neurological disorders to autoimmune diseases.
The concept of "glycotherapeutics," which involves targeting glycosylation pathways, is an emerging field. europa.eu For GT1b, this could involve developing molecules that either mimic its protective effects or block its pathological actions. For example, in conditions characterized by excessive synaptic stripping, a GT1b mimetic could potentially preserve neural circuits. Conversely, in neuropathic pain or Thyroid Eye Disease, where GT1b activity is detrimental, antagonists that block GT1b's interaction with receptors like TLR2 could be beneficial. bmbreports.org The identification of the PI3K/Akt signaling pathway as a downstream effector of GT1b in TED presents a potential therapeutic target for this disease. bmbreports.org
The development of sophisticated research tools is crucial for advancing our understanding of GT1b. The generation of specific monoclonal antibodies, such as the YAK-2 mAb which recognizes the GT1b-binding protein p58, has been instrumental in identifying and characterizing GT1b's interaction partners. nih.gov Advanced imaging techniques, including pH-reporter systems, allow for the real-time visualization of GT1b-influenced processes like synapse phagocytosis. nih.gov
Furthermore, genetic tools have become indispensable. The use of knockout mice, such as St3gal2/3-double-null mice which have profoundly diminished levels of GT1b, has been critical in elucidating the biosynthetic pathways of this ganglioside and its in vivo functions. nih.gov These models are invaluable for studying the consequences of GT1b deficiency and for testing the efficacy of potential glycotherapeutics. Analytical techniques like liquid chromatography-multiple reaction monitoring-mass spectrometry (LC-MRM/MS) provide highly sensitive and specific methods for quantifying different GT1b species in tissues, which is essential for studying its role in pathological states like neuropathic pain. embopress.org
Q & A
Q. What is the molecular structure of Ganglioside GT1b, and how does it influence its biological activity?
Ganglioside GT1b is a trisialoganglioside with a four-sugar core (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1Cer) and three sialic acid residues: two on the inner galactose and one on the terminal galactose . This structure enables its interaction with neurotoxins (e.g., botulinum toxin A) via a conserved ganglioside-binding groove, mediated by hydrophobic interactions and hydrogen bonding with the SxWY motif (Ser-Trp-Tyr) in toxin heavy chains . The sodium salt formulation enhances solubility in aqueous buffers (e.g., chloroform:methanol mixtures), critical for experimental applications .
Q. What are the primary biological functions of Ganglioside GT1b in neuronal and immune systems?
GT1b serves dual roles:
- Neuronal protection : Binds neurotoxins (botulinum A, tetanus) with IC₅₀ values of 11 µM and 7.2 µM, respectively, preventing neuronal toxicity . It stabilizes NgR1-LINGO-1 complexes in glial scars, modulating axonal regeneration .
- Immune modulation : Suppresses immunoglobulin (IgG, IgM, IgA) and cytokine (IL-6, IL-10) production in human PBMCs at 10 µM, independent of cell viability .
Advanced Research Questions
Q. How should researchers design experiments to study GT1b’s interaction with neurotoxins?
- Liposome binding assays : Incorporate GT1b into lipid bilayers to mimic cell membranes. Measure toxin binding via fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) .
- Structural analysis : Use X-ray crystallography (e.g., BoNT/A-GT1b complex) to resolve binding epitopes. Overlay Hc domains of toxins (BoNT/A, B, G) to compare ganglioside-binding cleft conservation .
- IC₅₀ determination : Employ competitive ELISA with immobilized GT1b and toxin pre-incubated with soluble GT1b (0.1–100 µM) to calculate inhibition curves .
Q. What methodological considerations are critical when analyzing GT1b’s immune modulation in PBMCs?
- Dose optimization : Use 0.1–10 µM GT1b to avoid micelle formation (≥20 µM), which alters bioavailability .
- Cytokine profiling : Pair ELISA (IL-6, IL-10) with multiplex bead arrays to capture broad cytokine dynamics. Include LPS or ConA as positive controls for immune activation .
- Flow cytometry : Track B-cell subsets (CD19+/CD27+) to correlate IgG/IgM suppression with GT1b’s effect on plasma cell differentiation .
Q. How do structural variations in GT1b from natural sources affect experimental reproducibility?
GT1b derived from bovine brain contains sphingoid backbone heterogeneity (C18:1 vs. C20:1), which alters membrane integration and toxin-binding kinetics . Mitigation strategies:
Q. How can conflicting findings about GT1b’s role in cytokine regulation be resolved?
- Contradiction : GT1b suppresses IL-6/IL-10 in PBMCs but enhances IL-2/IFN-γ in T cells .
- Resolution :
- Cell-type specificity : Test GT1b in isolated T cells (PHA-stimulated) vs. PBMCs to isolate context-dependent effects .
- Dose titration : Lower doses (0.1–1 µM) may enhance pro-inflammatory cytokines, while higher doses (10 µM) suppress them .
- Receptor crosstalk : Investigate GT1b’s interaction with Siglec receptors (e.g., Siglec-7) in immune cells, which modulate cytokine thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
